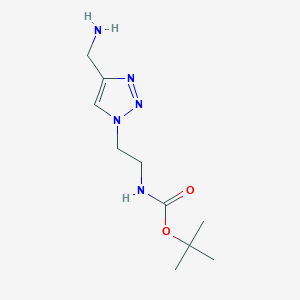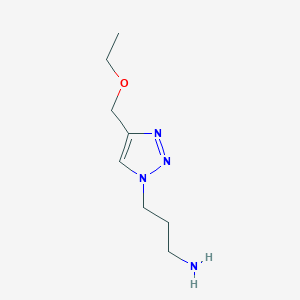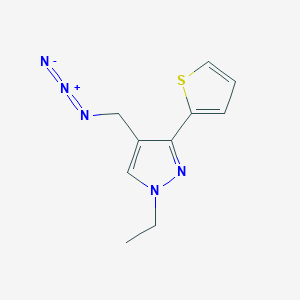
4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that contains both a pyrazole and a thiophene ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole with azidomethyl reagents under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using continuous flow reactors to scale up the process efficiently .
Chemical Reactions Analysis
4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the azidomethyl group, often using reagents like sodium azide or other nucleophiles.
Scientific Research Applications
4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole rings that can interact with biological macromolecules. The thiophene ring contributes to the compound’s electronic properties, enhancing its ability to bind to specific enzymes or receptors .
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole: Lacks the azidomethyl group but shares the core structure.
4-(azidomethyl)-1-ethyl-3-(phenyl)-1H-pyrazole: Contains a phenyl group instead of a thiophene ring.
2-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole: Similar structure but with different substitution patterns.
These compounds are unique due to their specific substitution patterns, which influence their chemical reactivity and biological activities.
Properties
IUPAC Name |
4-(azidomethyl)-1-ethyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c1-2-15-7-8(6-12-14-11)10(13-15)9-4-3-5-16-9/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVNWZPBCIJUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





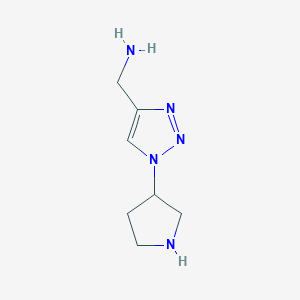
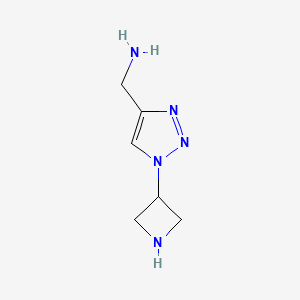


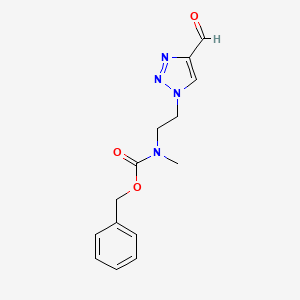
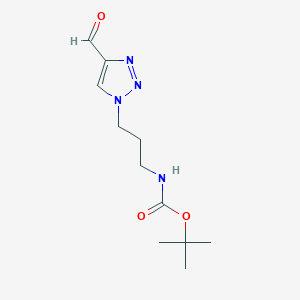


![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1482975.png)
